molecular formula C17H17ClN4OS B279302 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Cat. No. B279302
M. Wt: 360.9 g/mol
InChI Key: POTYOLNEWPBBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the BCR complex. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects
3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to induce apoptosis in B cells by blocking BCR signaling. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to inhibit the proliferation of B cells and reduce the production of cytokines that promote B-cell survival. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has also been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.

Future Directions

Several clinical trials are currently underway to evaluate the safety and efficacy of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in patients with B-cell malignancies. In addition, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in combination with other chemotherapeutic agents, as well as the potential for 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol to target other kinases in the BCR signaling pathway. Finally, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in other types of cancers that are dependent on BTK signaling, such as multiple myeloma.

Synthesis Methods

The synthesis of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The sulfide is then reacted with 4-aminopyridine to form the corresponding pyridinyl thioether. The thioether is then reacted with 1,2,4-triazole-3-carboxaldehyde to form the triazole intermediate, which is subsequently reacted with 1-propanol to form the final product, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol.

Scientific Research Applications

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol inhibits BTK phosphorylation and downstream signaling, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL.

properties

Product Name

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Molecular Formula

C17H17ClN4OS

Molecular Weight

360.9 g/mol

IUPAC Name

3-[3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C17H17ClN4OS/c18-15-5-2-1-4-14(15)12-24-17-21-20-16(22(17)10-3-11-23)13-6-8-19-9-7-13/h1-2,4-9,23H,3,10-12H2

InChI Key

POTYOLNEWPBBNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.